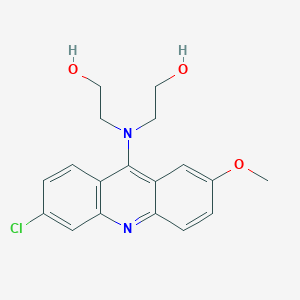
2,2'-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol is a heterocyclic aromatic compound that belongs to the acridine family It is characterized by the presence of a chloro and methoxy group on the acridine ring, as well as two ethanolamine side chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol typically involves the reaction of 6-chloro-2-methoxyacridine with diethanolamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as large-scale purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the acridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Applications De Recherche Scientifique
2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of DNA intercalation and its effects on DNA structure and function.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to intercalate into DNA and inhibit cell proliferation.
Industry: Utilized in the development of fluorescent dyes and probes for various analytical applications.
Mécanisme D'action
The primary mechanism of action of 2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting transcription and replication processes. The compound targets the DNA double helix, inserting itself between base pairs and causing conformational changes that impede the function of DNA polymerases and other enzymes involved in DNA metabolism .
Propriétés
Numéro CAS |
7469-87-6 |
|---|---|
Formule moléculaire |
C18H19ClN2O3 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-[(6-chloro-2-methoxyacridin-9-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H19ClN2O3/c1-24-13-3-5-16-15(11-13)18(21(6-8-22)7-9-23)14-4-2-12(19)10-17(14)20-16/h2-5,10-11,22-23H,6-9H2,1H3 |
Clé InChI |
YGRSPKYUDREJQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




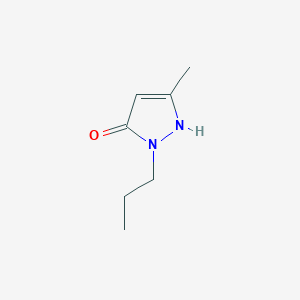
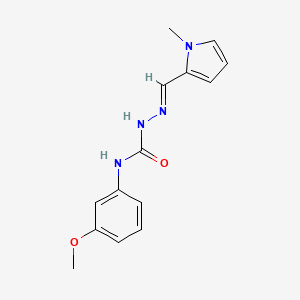
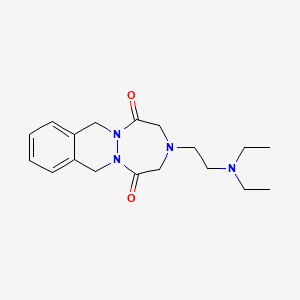

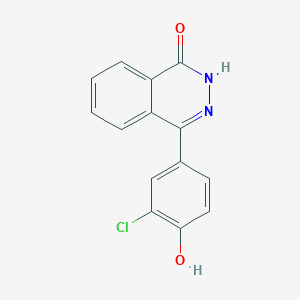


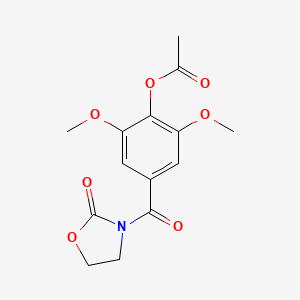

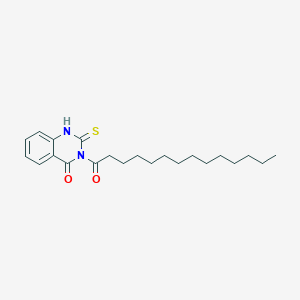
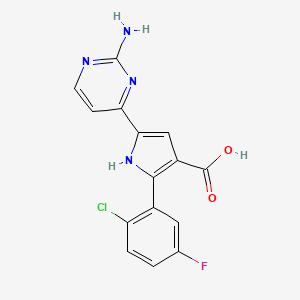
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
